[1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride
Overview
Description
“[1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride” is a chemical compound with the CAS Number: 1269099-42-4. It has a linear formula of C11 H17 N O . Cl H . The molecular weight of this compound is 215.72 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17NO.ClH/c1-4-13-11-7-5-10(6-8-11)9(2)12-3;/h5-9,12H,4H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The molecular weight of this compound is 215.72 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Related Compounds : A study by L. Dan (2006) focuses on the synthesis of compounds related to [1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride, emphasizing the process of Sulfide etherification and Aminating reactions.
Chemical Reactions and Derivatives : The work of Shingo Sato et al. (1999) explores the condensation reactions involving similar compounds, which could be applied to understanding the reactivity of this compound.
Synthesis of Biphenyl Derivatives : Research by Goldschmidt & Modderman (2010) delves into the preparation of N-alkylated biphenyl derivatives, relevant to the synthesis pathways of this compound.
Pharmacological Research
- Neurotransmitter Uptake Inhibition : Yardley et al. (1990) investigated derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine for neurotransmitter uptake inhibition, which might offer insights into the pharmacological actions of this compound (Yardley et al., 1990).
Chemical Analysis and Characterization
Spectral and Structural Analysis : The synthesis and analysis of new ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives by M. Djenane et al. (2019) provide a model for understanding the spectral properties and potential applications of this compound.
Crystallographic Study : Research by M. Datta et al. (1994) on the structural investigation of related compounds could aid in determining the crystal structure of this compound.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-4-13-11-7-5-10(6-8-11)9(2)12-3;/h5-9,12H,4H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBJLOBSWIMBKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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